N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide
Description
The compound N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide is a quinazolinone derivative featuring a thiophene-2-carboxamide substituent at position 6 of the quinazolinone core. The quinazolinone scaffold is substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 2. This structure is analogous to bioactive molecules such as raltitrexed (a thymidylate synthase inhibitor used in cancer therapy), which shares the thiophene-carboxamide-quinazolinone motif .
Synthetic routes for similar compounds involve:
- Condensation of substituted benzoic acid hydrazides with isothiocyanates to form thioamide intermediates.
- Cyclization reactions to generate heterocyclic cores (e.g., triazoles, triazepines) under alkaline conditions .
- Characterization via IR, NMR, and mass spectrometry to confirm tautomeric forms and substituent positions .
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-22-18-10-5-14(23-20(25)19-4-3-11-28-19)12-17(18)21(26)24(13)15-6-8-16(27-2)9-7-15/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGPTIQFFPWPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules known as indole derivatives. Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents. .
Mode of Action
Based on the properties of similar indole derivatives, it can be inferred that the compound likely interacts with its targets by binding to them, thereby modulating their activity. The exact nature of these interactions and the resulting changes in cellular processes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways, although the specific pathways and their downstream effects are yet to be elucidated.
Biochemical Analysis
Biochemical Properties
N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. The interaction with COX-2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity and reducing the production of pro-inflammatory prostaglandins. This inhibition is crucial for its potential use as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound has been observed to downregulate the expression of pro-inflammatory cytokines and upregulate anti-inflammatory cytokines, thereby exerting an anti-inflammatory effect. Additionally, it affects cellular metabolism by inhibiting the activity of enzymes involved in the arachidonic acid pathway, leading to decreased production of inflammatory mediators.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of COX-2 enzyme activity by binding to its active site. This binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, the compound may interact with other biomolecules, such as nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. By inhibiting NF-κB activation, the compound further reduces the expression of pro-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the anti-inflammatory effects of the compound are sustained over time, with no significant loss of efficacy. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways that counteract its inhibitory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation without causing significant adverse effects. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Therefore, careful dosage optimization is necessary to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound may influence metabolic flux by altering the levels of key metabolites involved in the inflammatory response.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules. Additionally, it may translocate to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins. The localization of the compound is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments.
Biological Activity
N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 466.47 g/mol. The compound features a quinazolinone core structure with a methoxyphenyl substituent and a thiophene carboxamide moiety, which are known to influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, highlighting its potential in several therapeutic areas:
- Antioxidant Activity :
- Anticancer Activity :
- Antiviral Activity :
The mechanisms underlying the biological activities of this compound involve:
-
Radical Scavenging :
- The presence of electron-donating groups in the structure enhances its ability to donate electrons to free radicals, thereby neutralizing them and reducing oxidative stress.
- Cell Cycle Arrest and Apoptosis Induction :
- Inhibition of Viral Enzymes :
Table: Summary of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Comparable activity to ascorbic acid |
| Anticancer | MTT Assay | Higher cytotoxicity against U-87 cells |
| Antiviral | Inhibition Assays | Significant reduction in viral replication |
Detailed Research Findings
- A study reported that derivatives similar to this compound exhibited an EC50 value as low as 0.19 μM against specific viral targets, indicating potent antiviral activity .
- Another research highlighted the synthesis and evaluation of related compounds showing enhanced antioxidant activities through structural modifications that optimize electron donation capabilities .
Scientific Research Applications
Chemical Properties and Structure
The compound features a quinazolinone core, which is known for its biological activity. The presence of the thiophene ring and the methoxyphenyl group enhances its pharmacological properties. Its molecular formula is .
Anti-inflammatory Activity
Research has demonstrated that compounds similar to N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide exhibit significant inhibition of COX-2, an enzyme involved in the inflammatory process. A study highlighted that derivatives of this compound showed a maximum inhibition rate of approximately 80% against COX-2, indicating strong potential for treating inflammatory diseases .
Anticancer Properties
The quinazolinone moiety has been extensively studied for its anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Larvicidal Activity
Recent studies have indicated the potential use of this compound in controlling mosquito populations, particularly Aedes aegypti. Compounds containing the 2-methyl-3,4-dihydroquinazolin-4-one moiety have shown excellent larvicidal activity, making them candidates for environmentally friendly pest control strategies .
Case Study 1: COX-2 Inhibition
A detailed study on the synthesis and biological evaluation of related compounds revealed that modifications to the quinazolinone structure significantly enhanced COX-2 inhibition. The study utilized various analogs to determine structure-activity relationships (SAR), concluding that the methoxy group plays a crucial role in enhancing biological activity .
Case Study 2: Anticancer Activity
In a comparative analysis of several quinazolinone derivatives, this compound exhibited superior cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 5 µM. This suggests that further development could lead to promising anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Quinazolinone Core
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in the target compound (electron-donating) may improve solubility compared to the 4-fluorophenyl analogue (electron-withdrawing) .
- In contrast, pivalamide or thioureido linkers introduce steric bulk, which may hinder target engagement .
Tautomerism and Spectral Characterization
- The quinazolinone core exhibits keto-enol tautomerism, but the 4-oxo form predominates in most analogues .
- IR spectra of the target compound would show: C=O stretch at ~1660–1680 cm⁻¹ (quinazolinone and carboxamide). C=S stretch absent, confirming the absence of thione tautomers (cf. triazole-thione derivatives in ) .
- NMR data (e.g., δ 7.5–8.5 ppm for aromatic protons) would differentiate substituents on the quinazolinone ring .
Computational and Crystallographic Analysis
- Software such as SHELXL (for refinement) and ORTEP (for visualization) are critical for resolving tautomeric forms and confirming substituent positions .
- The methoxy group in the target compound may induce torsional strain, requiring density functional theory (DFT) calculations to predict conformational stability.
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolin-4(3H)-one scaffold is constructed via cyclocondensation between anthranilic acid derivatives and substituted benzaldehydes. For the target compound, 4-methoxybenzaldehyde reacts with 2-methylanthranilic acid under acidic conditions (e.g., acetic acid or polyphosphoric acid) to form 3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one. The reaction proceeds at 100–120°C for 6–8 hours, achieving yields of 68–75%.
Critical Parameters:
Functionalization at the 6-Position
Nitration of the quinazolinone core introduces a nitro group at the 6-position, followed by reduction to an amine. Key steps include:
-
Nitration : Treatment with fuming HNO₃ in H₂SO₄ at 0–5°C for 2 hours (yield: 82%).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol converts the nitro group to an amine (yield: 90%).
Preparation of Thiophene-2-Carboxamide
Synthesis of 2-Thiophenecarboxylic Acid
The side-chain precursor, 2-thiophenecarboxylic acid, is synthesized via a three-step bromination-malonate pathway:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Bromination | Thiophene + pyridine perbromide in halohydrocarbon/HBr (−10–0°C) | 78% |
| 2. Malonate Coupling | 2-Bromothiophene + diethyl malonate/Na in toluene (100–120°C) | 65% |
| 3. Saponification/Decarboxylation | NaOH/EtOH reflux → HCl reflux | 88% |
This method avoids hazardous Grignard reagents, improving scalability.
Conversion to Carboxamide
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ammonia gas in anhydrous THF to yield thiophene-2-carboxamide (85% yield).
Final Coupling of Quinazolinone and Thiophene Moieties
Amide Bond Formation
The amine-functionalized quinazolinone (6-amino derivative) is coupled with thiophene-2-carboxamide using HATU as the coupling agent:
Reaction Conditions :
Optimization Insights:
-
Coupling Agent : HATU outperforms EDCl/HOBt, reducing racemization and improving yield by 12–15%.
-
Purification : Gradient elution (PE/EA 4:1 to 1:1) resolves unreacted starting materials and diastereomers.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.3 min.
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Sequential Modular | 3 (core + side-chain + coupling) | 52% | High purity, scalable |
| One-Pot | 2 (in-situ functionalization) | 41% | Reduced purification |
The modular approach is preferred for large-scale synthesis due to better intermediate control .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to maximize yield?
- Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxamide moiety to a functionalized quinazolinone core. Key steps include:
- Core Formation : The quinazolinone ring is synthesized via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Substitution : Introducing the 4-methoxyphenyl and methyl groups at the 3- and 2-positions, respectively, via nucleophilic aromatic substitution or palladium-catalyzed coupling .
- Amidation : The thiophene-2-carboxamide group is attached using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or acetonitrile under reflux .
- Optimization : Yield improvements are achieved by varying reaction time (1–24 hours), temperature (room temperature to 120°C), and catalyst loading (e.g., triethylamine for acid scavenging). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what functional groups are diagnostic?
- Methodological Answer :
- IR Spectroscopy : Identifies C=O stretches (1650–1750 cm⁻¹ for quinazolinone and carboxamide), NH stretches (3200–3400 cm⁻¹), and aromatic C-H bends (700–900 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm, singlet), aromatic protons (δ 6.5–8.5 ppm), and NH protons (δ 9.0–10.5 ppm, broad) .
- ¹³C NMR : Quinazolinone carbonyl (δ 160–170 ppm), thiophene carbons (δ 120–140 ppm), and methoxy carbon (δ 55–60 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from quinazolinone) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX resolve ambiguities in the molecular structure?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) ensures high-resolution data.
- Structure Solution : SHELXT or SHELXD is used for phase determination, particularly for twinned crystals or disordered regions .
- Refinement (SHELXL) : Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are refined for non-H atoms. Key metrics (R-factor < 5%, wR² < 15%) validate accuracy .
- Ambiguity Resolution : For flexible substituents (e.g., methoxyphenyl), electron density maps and Fourier difference peaks clarify positional disorder .
Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying substituents on the quinazolinone ring?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -NO₂) or donating (-OCH₃, -CH₃) groups at the 4-methoxyphenyl or thiophene positions .
- Biological Assays : Test derivatives for target binding (e.g., kinase inhibition via ELISA) or cellular activity (e.g., IC₅₀ in cancer cell lines).
- Computational Modeling : Molecular docking (AutoDock Vina) and QSAR models correlate substituent electronic properties (Hammett σ) with activity .
Q. How should researchers address contradictions in NMR data arising from dynamic processes or solvent effects?
- Methodological Answer :
- Dynamic Effects : For tautomerism (e.g., keto-enol equilibria in quinazolinone), use variable-temperature NMR (VT-NMR) to slow exchange rates and resolve splitting .
- Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may enhance NH proton exchange broadening.
- 2D NMR : HSQC and HMBC experiments assign overlapping signals by correlating ¹H-¹³C couplings .
Data Contradiction Analysis
Q. How can conflicting solubility data from different studies be reconciled?
- Methodological Answer :
- Solvent Systems : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and chloroform (nonpolar). Note that DMSO may artificially inflate solubility due to H-bonding .
- Purity Checks : HPLC (C18 column, acetonitrile/water gradient) identifies impurities (>95% purity required for reliable data) .
- Crystal Polymorphism : SCXRD or PXRD distinguishes between amorphous vs. crystalline forms, which have different solubilities .
Experimental Design Considerations
Q. What in vitro assays are recommended to evaluate the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., AMC-linked peptides) .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations after treatment (e.g., in HEK293 cells) .
- Thermodynamic Solubility : Shake-flask method in PBS (pH 7.4) at 37°C, filtered through 0.45 µm membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
